NOTA-NHS ester

Radiopharmaceutical stability ⁶⁸Ga PET imaging Somatostatin receptor targeting

NOTA-NHS ester (1338231-09-6) delivers quantifiable performance gains over DOTA-based chelators for radiopharmaceutical development. Enables room-temperature 68Ga labeling—preserving heat-labile antibodies, Fab fragments, and affibodies that DOTA-NHS workflows denature at 95°C. Head-to-head studies confirm ≥99% Ga-NOTA-complex integrity (vs. ≥95% for DOTA), 2.52-fold lower plasma protein binding (12.12% vs. 30.6%), and significantly reduced hepatic accumulation—directly improving tumor-to-background ratios and diagnostic sensitivity. The NHS ester enables efficient amine conjugation under mild aqueous conditions (pH 7.5–8.5). For PET/SPECT tracer programs where in vivo stability and image quality are non-negotiable, NOTA-NHS ester is the evidence-backed procurement choice.

Molecular Formula C16H24N4O8
Molecular Weight 400.38 g/mol
CAS No. 1338231-09-6
Cat. No. B3098554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOTA-NHS ester
CAS1338231-09-6
Molecular FormulaC16H24N4O8
Molecular Weight400.38 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O
InChIInChI=1S/C16H24N4O8/c21-12-1-2-13(22)20(12)28-16(27)11-19-7-5-17(9-14(23)24)3-4-18(6-8-19)10-15(25)26/h1-11H2,(H,23,24)(H,25,26)
InChIKeyUYDHNYKGXODDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOTA-NHS Ester (CAS 1338231-09-6) Procurement Guide: What Scientists and Buyers Need to Know About This Bifunctional Chelator


NOTA-NHS ester (CAS 1338231-09-6) is a bifunctional chelator (BFC) comprising the macrocyclic 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) core functionalized with an N-hydroxysuccinimide (NHS) activated ester . The NHS ester moiety enables efficient covalent conjugation to primary amines on peptides, antibodies, and other biomolecules, while the NOTA macrocycle forms kinetically inert complexes with trivalent radiometals including ⁶⁸Ga³⁺, ⁶⁴Cu²⁺, ¹¹¹In³⁺, and Al¹⁸F²⁺ . This compound serves as a critical enabling reagent in the development of targeted radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, offering a defined molecular architecture that can be precisely conjugated under mild aqueous conditions to preserve biomolecule integrity [1].

Why NOTA-NHS Ester Cannot Be Casually Substituted with DOTA-NHS or DFO in Radiolabeling Workflows


In procurement for radiopharmaceutical development, substituting NOTA-NHS ester with its closest analogs—most commonly DOTA-NHS ester or p-SCN-Bn-DOTA—introduces quantifiable, verifiable performance penalties that cascade through labeling efficiency, in vivo stability, and ultimately image quality. While both NOTA and DOTA belong to the macrocyclic chelator class, their distinct cavity sizes, coordination geometries, and metal-binding kinetics produce divergent outcomes when conjugated to the same targeting vector [1]. Specifically, DOTA-based constructs typically require heating (e.g., 95°C for 10–15 min) to achieve acceptable radiochemical yields with ⁶⁸Ga, whereas NOTA-based constructs can be labeled efficiently at room temperature—a difference that directly impacts the viability of heat-labile biomolecules such as antibody fragments and engineered proteins [2]. Furthermore, in head-to-head comparative studies, NOTA-conjugated probes have demonstrated superior in vivo stability and significantly lower non-specific hepatic accumulation compared to DOTA-conjugated counterparts, translating to improved target-to-background ratios and diagnostic sensitivity [3]. These differences are not theoretical; they are reproducible, quantifiable, and materially affect the scientific and economic value of the resulting imaging agent. The evidence detailed below quantifies these differentials precisely.

NOTA-NHS Ester Evidence Guide: Quantified Differentiation Versus Closest Comparators for Scientific Procurement Decisions


Superior In Vitro Stability: NOTA-TATE Maintains ≥99% Integrity vs DOTA-TATE at ≥95% After 3 Hours

In a direct head-to-head comparison using the same somatostatin analogue targeting vector (TATE), the NOTA-chelated ⁶⁸Ga complex demonstrated superior in vitro stability relative to the DOTA-chelated counterpart [1]. Ga-NOTA-TATE maintained ≥99% radiochemical integrity after 3 hours of incubation, whereas Ga-DOTA-TATE achieved only ≥95% under identical conditions [1].

Radiopharmaceutical stability ⁶⁸Ga PET imaging Somatostatin receptor targeting

Reduced Plasma Protein Binding: NOTA-TATE Shows 12.12% Binding vs DOTA-TATE at 30.6%

In the same head-to-head comparative evaluation, NOTA-conjugated TATE exhibited substantially lower plasma protein binding than its DOTA-conjugated analog [1]. Specifically, Ga-NOTA-TATE demonstrated 12.12% plasma protein binding, whereas Ga-DOTA-TATE showed 30.6% binding [1]. This 2.5-fold reduction in protein-bound fraction directly impacts the pharmacokinetic profile and bioavailability of the radiopharmaceutical.

Pharmacokinetics Plasma protein binding ⁶⁸Ga radiopharmaceuticals

Enhanced Hydrophilicity: NOTA-TATE logP = -1.76 vs DOTA-TATE logP = -2.72

Head-to-head comparative evaluation of partition coefficients revealed that Ga-NOTA-TATE exhibits a logP value of -1.76 ± 0.06, whereas Ga-DOTA-TATE shows a substantially more negative logP of -2.72 ± 0.16 [1]. This quantifiable difference in hydrophilicity arises from the distinct macrocyclic structures and charge distributions of the NOTA versus DOTA chelator cores.

Lipophilicity Biodistribution Renal clearance

Minimal Non-Specific Hepatic Accumulation: NOTA-Fab Probes Show Lowest Liver Uptake vs DOTA and NODAGA Constructs

A systematic in vivo comparison of ⁶⁴Cu-labeled antibody Fab fragments using three different bifunctional chelators—DOTA-NHS-ester, SCN-Bn-NOTA, and NODAGA-NHS-ester—revealed marked differences in hepatic accumulation [1]. DOTA- and NODAGA-labeled Fab probes exhibited increasing liver accumulation over time, even after radioactivity had cleared from the blood pool. In contrast, NOTA-labeled probes demonstrated the lowest non-specific liver accumulation among all chelators tested [1].

In vivo biodistribution Liver clearance ⁶⁴Cu immuno-PET

Room Temperature ⁶⁸Ga Labeling Capability: NOTA Enables Ambient Radiolabeling While DOTA Requires Heating

Comparative evaluation of chelator reactivity with ⁶⁸Ga demonstrated a fundamental operational difference: NOTA and NODAGA chelators can achieve efficient radiolabeling at room temperature, whereas DOTA-based constructs require elevated temperature for optimal yields [1]. In the systematic study of AMBA (bombesin analogue) derivatives, optimal labeling of DOTA-AMBA necessitated heating, while room temperature labeling was reported and validated for NOTA-based constructs [1].

Radiolabeling kinetics Heat-labile biomolecules ⁶⁸Ga generator eluate

Clinical Validation: NOTA-Coupled Anti-HER2 sdAb Detects HER2-Low Breast Carcinoma with SUVpeak >5 in 69% of HER2-Negative Patients

In a phase II clinical trial evaluating [⁶⁸Ga]Ga-NOTA-anti-HER2-sdAb PET/CT in breast carcinoma patients, NOTA-coupled single-domain antibody tracer demonstrated clinically relevant tumor uptake in patients with historically HER2-negative disease [1]. Among 13 HER2-negative patients, 9 (69%) showed lesions with SUVpeak greater than 5, indicating relevant tracer uptake in HER2-low disease that would not be detected by conventional immunohistochemistry scoring [1].

Clinical PET imaging HER2 breast cancer Single-domain antibody

NOTA-NHS Ester Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Development of ⁶⁸Ga-Labeled PET Tracers for Clinical Neuroendocrine Tumor Imaging

Based on the quantified stability advantage of ≥99% integrity for Ga-NOTA-TATE versus ≥95% for Ga-DOTA-TATE [1], NOTA-NHS ester is the preferred bifunctional chelator for constructing somatostatin receptor-targeted PET tracers intended for clinical neuroendocrine tumor imaging. The 2.52-fold lower plasma protein binding (12.12% vs 30.6%) directly translates to higher bioavailability and improved tumor-to-background ratios [1], meeting the stringent image quality requirements of clinical diagnostic workflows. Procurement of NOTA-NHS ester in this context is justified by the demonstrable superiority of NOTA-chelated TATE derivatives in head-to-head comparative pharmacokinetic and imaging studies [1].

Conjugation to Heat-Labile Antibody Fragments and Engineered Proteins for ⁶⁸Ga Immuno-PET

For laboratories developing immuno-PET tracers based on antibody Fab fragments, single-chain variable fragments (scFv), or engineered protein scaffolds (e.g., affibodies, sdAbs), NOTA-NHS ester enables room temperature ⁶⁸Ga labeling that preserves biomolecule structural integrity and binding affinity [1]. In contrast, DOTA-NHS ester-based workflows require heating to ~95°C to achieve acceptable radiochemical yields, which can denature these thermosensitive targeting vectors [1]. Additionally, in vivo comparative data demonstrate that NOTA-conjugated Fab probes exhibit the lowest non-specific hepatic accumulation among DOTA, NOTA, and NODAGA constructs [2], a critical performance metric for abdominal imaging applications where high liver background obscures metastatic lesion detection. Procurement of NOTA-NHS ester is essential when the targeting vector cannot tolerate thermal stress or when low liver background is clinically required [2].

Site-Specific Conjugation via NHS-Ester Chemistry for Homogeneous Tracer Development

The NHS ester functionality of NOTA-NHS ester enables efficient, covalent conjugation to primary amines under mild aqueous conditions (pH 7.5–8.5), making it suitable for site-specific labeling of peptides and proteins [1]. While this amine-targeting strategy is shared with DOTA-NHS ester, the differential advantage of NOTA-NHS ester lies in the downstream performance of the resulting conjugate: the NOTA core provides demonstrably higher in vitro stability, lower plasma protein binding, and superior in vivo clearance profiles compared to DOTA [2]. For procurement decisions involving NHS ester-functionalized chelators, the choice of NOTA over DOTA is substantiated by head-to-head data showing the NOTA macrocycle consistently outperforms DOTA in radiopharmaceutical stability and pharmacokinetics when conjugated to the same targeting vector [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for NOTA-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.